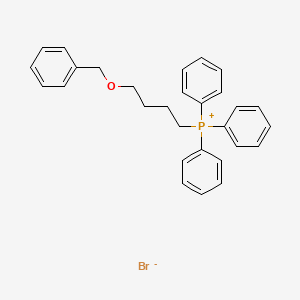

(4-Benzyloxybutyl)triphenylphosphonium bromide

Description

Properties

IUPAC Name |

triphenyl(4-phenylmethoxybutyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30OP.BrH/c1-5-15-26(16-6-1)25-30-23-13-14-24-31(27-17-7-2-8-18-27,28-19-9-3-10-20-28)29-21-11-4-12-22-29;/h1-12,15-22H,13-14,23-25H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBXULZCIYCNGO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722701 | |

| Record name | [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85514-52-9 | |

| Record name | [4-(Benzyloxy)butyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(4-Benzyloxybutyl)triphenylphosphonium bromide is a quaternary ammonium compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Molecular Formula : C23H24BrO2P

- Molecular Weight : 443.32 g/mol

- Appearance : White to pale cream crystalline powder

- Melting Point : 210-213 °C

The compound features a triphenylphosphonium cation linked to a 4-benzyloxybutyl group, enhancing its solubility and reactivity compared to other phosphonium salts. This unique structure allows for specific applications in biological systems, particularly in targeting cellular components.

Mechanisms of Biological Activity

- Mitochondrial Targeting : Triphenylphosphonium cations, including (4-benzyloxybutyl) derivatives, are known to accumulate in mitochondria due to the high mitochondrial transmembrane potential found in cancer cells compared to normal cells. This property suggests potential applications in cancer therapy by selectively delivering therapeutic agents to tumor cells .

- Cell Penetration : The 4-benzyloxybutyl group enhances the compound's ability to penetrate cell membranes, making it a candidate for drug delivery systems aimed at intracellular targets.

- Cytotoxicity and Anticancer Activity : Preliminary studies indicate that phosphonium compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve disruption of mitochondrial function or induction of apoptosis .

Table 1: Summary of Biological Studies

| Study Reference | Cell Line Tested | Observations | |

|---|---|---|---|

| Modica-Napolitano et al., 2001 | HeLa Cells | Significant accumulation in mitochondria | Suggests potential for targeted cancer therapy |

| Kim et al., 2012 | Myocardial Cells | Enhanced uptake compared to normal cells | Potential use as heart-targeting agents |

| Wang et al., 2007 | Various Cancer Lines | Induced apoptosis at specific concentrations | Supports cytotoxic potential against tumors |

Case Study: Mitochondrial Accumulation

In a study examining the accumulation of triphenylphosphonium derivatives in cancer cells, it was found that this compound showed a tenfold increase in uptake within carcinoma cells compared to normal epithelial cells. This accumulation is attributed to the higher mitochondrial membrane potential in cancerous tissues, making these compounds effective for targeted drug delivery .

Case Study: Drug Delivery Systems

Another investigation focused on synthesizing radiolabeled compounds using this compound as a precursor. The resulting compounds were tested for their efficacy in positron emission tomography (PET) imaging, demonstrating the compound's versatility beyond traditional therapeutic applications .

Safety and Toxicological Profile

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified as an irritant, and its toxicological properties have not been fully investigated. It is essential to conduct further studies to evaluate its long-term effects and potential risks associated with its use .

Scientific Research Applications

Role in Drug Synthesis

Prostaglandin Intermediates

(4-Benzyloxybutyl)triphenylphosphonium bromide serves as a key intermediate in the synthesis of various prostaglandins, which are significant bioactive lipids involved in numerous physiological processes. Prostaglandins are utilized in both human and veterinary medicine, primarily for their anti-inflammatory and analgesic properties .

- Synthesis Pathways

The compound can be synthesized through various methods, including reactions involving triphenylphosphine and alkyl halides. The synthesis typically involves a phase-transfer catalysis approach to enhance yield and selectivity, allowing for efficient production of the desired phosphonium salt .

Applications in Organic Chemistry

Catalytic Reactions

In organic chemistry, this compound can act as a catalyst or reagent in multiple reactions, such as:

- Alkylation Reactions : It can facilitate the alkylation of nucleophiles, leading to the formation of complex organic molecules.

- Phosphine Oxidation : The compound may be involved in oxidation reactions where phosphines are converted to phosphine oxides, which are valuable intermediates in various synthetic pathways .

Case Studies and Research Findings

Several studies highlight the utility of this compound in synthetic methodologies:

- Study on Prostaglandin Synthesis : Research indicates that using this phosphonium salt enhances the efficiency of synthesizing prostaglandin analogs, which are crucial for developing new therapeutic agents for conditions like hypertension and glaucoma .

- Synthetic Methodology Improvements : A novel synthetic route utilizing this compound has been reported to improve yields significantly while reducing environmental impact compared to traditional methods that involve toxic heavy metals .

Comparative Data Table

The following table summarizes key attributes and applications of this compound compared to other similar compounds:

| Compound | Key Applications | Synthesis Methodology | Yield Improvement |

|---|---|---|---|

| This compound | Prostaglandin synthesis, organic synthesis | Phase-transfer catalysis | High |

| (4-Carboxybutyl)triphenylphosphonium bromide | Prostaglandin intermediates | Traditional phosphine reactions | Moderate |

| Triphenylphosphine | General organic synthesis | Direct reaction with halides | Variable |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of (4-benzyloxybutyl)triphenylphosphonium bromide include:

Key Comparative Insights

Lipophilicity and Mitochondrial Uptake :

- The benzyloxybutyl group increases lipophilicity compared to the carboxybutyl (logP ~2.5 vs. ~1.8), enhancing mitochondrial accumulation efficiency .

- MitoPBN combines TPP with a nitrone antioxidant, achieving dual functionality (targeting + ROS scavenging) but with lower thermal stability than benzyloxy derivatives .

Synthetic Flexibility :

- Carboxybutyl-TPP is versatile for further derivatization (e.g., esterification, amidation) due to its terminal carboxyl group .

- Benzyloxybutyl-TPP ’s ether linkage is more hydrolytically stable than ester-based TPP derivatives (e.g., MitoVitE), making it suitable for prolonged biological applications .

Biological Activity: Antifungal Activity: Benzyloxybutyl-TPP conjugates show superior efflux pump inhibition compared to hydroxypropyl-TPP derivatives (e.g., compound 43 in ), attributed to enhanced membrane interaction . Mitochondrial Uncoupling: Carboxybutyl-TPP derivatives are less effective than SF-C5-TPP (a dinitrophenol conjugate) in proton translocation due to weaker acidic groups .

Industrial Applications :

- Pentenyl-TPP is used in Wittig reactions for alkene synthesis, whereas benzyloxybutyl-TPP is preferred for bioconjugation due to its stability .

- Methoxybenzyl-TPP serves as a precursor for photoactive probes, leveraging its electron-donating methoxy group .

Research Findings and Data Tables

Table 1: Thermal Stability of Select TPP Derivatives

| Compound | Decomposition Temp. (°C) | Solubility in Water (mg/mL) | |

|---|---|---|---|

| This compound | >200 | 0.12 | |

| (4-Carboxybutyl)triphenylphosphonium bromide | 185 | 1.45 | |

| MitoPBN | 160 | 0.08 |

Preparation Methods

Conventional Heating Method

- Reagents : Triphenylphosphine and 4-benzyloxybutyl bromide.

- Solvents : Common solvents include tetrahydrofuran (THF), acetonitrile, or ethanol.

- Conditions : Reflux or elevated temperature (typically 60–80 °C) for extended periods (12–24 hours).

- Process : Triphenylphosphine is dissolved in the solvent, followed by the addition of the alkyl bromide. The mixture is stirred under inert atmosphere (nitrogen or argon) to prevent oxidation. After completion, the product precipitates or is isolated by crystallization or filtration.

- Yields : Generally high, often above 90%, with purity confirmed by HPLC or NMR.

This method is classical and widely used but can be time-consuming and requires careful temperature control.

Microwave Irradiation Method

Recent advances have demonstrated the efficiency of microwave (MW) irradiation to accelerate the synthesis of phosphonium salts, including substituted benzyltriphenylphosphonium bromides.

- Reagents : Triphenylphosphine and substituted benzyl bromides (analogous to 4-benzyloxybutyl bromide).

- Solvent : THF is preferred.

- Conditions : Microwave irradiation at 60 °C, 800 W power, for 30 minutes.

- Advantages : This method significantly reduces reaction time from hours to minutes while maintaining or improving yields (87–98%).

- Procedure : The reagents are mixed in THF in a microwave-transparent vessel and irradiated under controlled temperature and pressure. The product precipitates during the reaction and is isolated by filtration.

- Purity : High purity products are obtained, suitable for further synthetic applications.

This method is considered simple, efficient, and environmentally friendly due to reduced energy consumption and shorter reaction times.

Comparative Data Table of Preparation Methods

| Method | Solvent | Temperature | Time | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Conventional Heating | THF, Acetonitrile, Ethanol | 60–80 °C | 12–24 hours | 90–95 | >99 | Well-established, high purity | Long reaction time |

| Microwave Irradiation | THF | 60 °C | 30 minutes | 87–98 | High | Rapid, energy-efficient | Requires microwave equipment |

| TEMPO Oxidation + Phosphination (related compound) | Acetonitrile, Ethanol | Reflux (60–80 °C) | 20–24 hours | 90–95 | >99 | Green chemistry, high yield | Multi-step process |

Detailed Research Findings

- The microwave-assisted synthesis of substituted benzyltriphenylphosphonium bromides has been optimized to use THF at 60 °C for 30 minutes, providing high yields and purity with minimal side products.

- The TEMPO-catalyzed oxidation route for related phosphonium salts avoids carcinogenic heavy metals and problematic byproducts, offering a sustainable alternative for industrial synthesis.

- Conventional methods remain reliable but are less efficient in terms of time and energy consumption.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-benzyloxybutyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting triphenylphosphine with 4-benzyloxybutyl bromide in a polar aprotic solvent (e.g., acetonitrile or dichloromethane) under reflux (60–80°C) for 12–24 hours . Purification is achieved via recrystallization from ethanol or acetone. Yield optimization requires strict anhydrous conditions and stoichiometric excess of triphenylphosphine (1.2–1.5 equivalents) to minimize side reactions. Lower yields (<60%) may result from incomplete alkylation or competing elimination pathways, which can be monitored via <sup>31</sup>P NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of benzyloxy (δ ~4.5 ppm for OCH2Ph) and triphenylphosphonium moieties (aromatic protons δ 7.5–7.8 ppm).

- <sup>31</sup>P NMR : A singlet near δ +20–25 ppm confirms phosphonium salt formation .

- FT-IR : Stretching vibrations at 1100–1150 cm<sup>−1</sup> (P–C aromatic) and 700–750 cm<sup>−1</sup> (C–Br, if present in intermediates) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. How can this compound be used to study mitochondrial targeting in live-cell assays?

- Methodological Answer : The lipophilic cation structure enables mitochondrial accumulation driven by the membrane potential (ΔΨm). For live-cell imaging:

- Protocol : Incubate cells with 1–10 µM compound in culture medium (30–60 min, 37°C). Use fluorescent analogs (e.g., conjugated with rhodamine) or quantify via LC-MS .

- Controls : Include ΔΨm disruptors (e.g., CCCP) to confirm potential-dependent uptake.

- Challenges : Non-specific binding to other organelles may occur; validate via colocalization with MitoTracker dyes .

Q. What strategies optimize the use of this compound in Wittig reactions for stereoselective alkene synthesis?

- Methodological Answer :

- Base Selection : Use strong bases (e.g., KOtBu or NaHMDS) in THF or DMF to generate the ylide. Avoid protic solvents to prevent hydrolysis .

- Substrate Compatibility : Aldehydes with electron-withdrawing groups (e.g., nitro, carbonyl) enhance reactivity. Steric hindrance in aldehydes may reduce yield (e.g., 40–70% for ortho-substituted aromatics) .

- Stereocontrol : Z/E selectivity depends on ylide stability and solvent polarity. For Z-alkenes, use polar solvents (DMF) and bulky aldehydes; for E-alkenes, non-polar solvents (toluene) are preferred .

Q. How do structural modifications (e.g., benzyloxy vs. carboxybutyl groups) impact the compound’s reactivity in bioconjugation?

- Methodological Answer :

- Benzyloxy Group : Enhances lipophilicity, improving membrane permeability for intracellular delivery. Ideal for conjugating hydrophobic payloads (e.g., fluorophores) via esterification or click chemistry .

- Comparison with Carboxybutyl Analogs : The carboxybutyl derivative (CAS 17814-85-6) facilitates covalent coupling to amines via EDC/NHS chemistry, whereas the benzyloxy variant requires orthogonal strategies (e.g., azide-alkyne cycloaddition) .

- Validation : Monitor conjugation efficiency via MALDI-TOF or fluorescence quenching assays .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for phosphonium salts: How to resolve?

- Analysis : Melting points vary due to polymorphic forms or hydration states. For example:

- (4-Bromobutyl)triphenylphosphonium bromide: MP 210–213°C vs. 204–210°C for carboxybutyl analogs .

- Resolution : Characterize thermal behavior via DSC and TGA. Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

Methodological Best Practices

Q. What precautions are essential when handling this compound in oxidative environments?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.